![molecular formula C13H12N2O3S2 B2783674 N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-53-1](/img/structure/B2783674.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives has attracted much attention. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption and fluorescence properties of these compounds .
Chemical Reactions Analysis
Among various approaches to functionalize and incorporate the diazole ring system, metalation is most widely utilized . Metalation reactions consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation, while application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions .
Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Anti-Tubercular Activity
Apoptosis Induction in Cancer Cells
Anticonvulsant Activity
COX-1 Inhibition
Synthesis of Benzothiazole Derivatives
Future Directions
The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-19-13-15-9-3-2-8(6-11(9)20-13)14-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHZDTUASHKOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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